{4,4-difluorospiro[2.2]pentan-1-yl}methanol, Mixture of diastereomers
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Overview
Description
{4,4-difluorospiro[22]pentan-1-yl}methanol, mixture of diastereomers, is a fluorinated organic compound It features a spirocyclic structure with two fluorine atoms attached to the spiro carbon
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {4,4-difluorospiro[2.2]pentan-1-yl}methanol typically involves the difluorocyclopropanation of (2-methylenecyclopropyl)methanol. This reaction is followed by further chemical modifications to achieve the desired product. The process is scalable and diastereoselective, ensuring high efficiency and selectivity .
Industrial Production Methods
While specific industrial production methods for {4,4-difluorospiro[2.2]pentan-1-yl}methanol are not extensively documented, the scalable synthetic approach mentioned above can be adapted for larger-scale production. This involves optimizing reaction conditions and using industrial-grade reagents and equipment to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
{4,4-difluorospiro[2.2]pentan-1-yl}methanol can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding ketones or aldehydes.
Reduction: Formation of alcohols or hydrocarbons.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of {4,4-difluorospiro[2.2]pentan-1-yl}methanol can yield ketones or aldehydes, while reduction can produce alcohols or hydrocarbons.
Scientific Research Applications
{4,4-difluorospiro[2.2]pentan-1-yl}methanol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a bioactive molecule with applications in drug discovery.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new pharmaceuticals.
Mechanism of Action
The mechanism by which {4,4-difluorospiro[2.2]pentan-1-yl}methanol exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The spirocyclic structure and fluorine atoms contribute to its unique reactivity and stability, making it a valuable compound in various chemical reactions and applications .
Comparison with Similar Compounds
Similar Compounds
2,2-difluorocyclopropylmethanol: A non-spirocyclic analog with similar fluorination.
4,4-difluorocyclohexanol: A monocyclic gem-difluorinated compound.
2,2-difluoropropanol: Another fluorinated alcohol with different structural features.
Uniqueness
{4,4-difluorospiro[2.2]pentan-1-yl}methanol stands out due to its spirocyclic structure, which imparts unique steric and electronic properties. This makes it more stable and reactive compared to its non-spirocyclic and monocyclic counterparts. The presence of two fluorine atoms further enhances its chemical properties, making it a valuable compound for various applications .
Properties
CAS No. |
2639409-05-3 |
---|---|
Molecular Formula |
C6H8F2O |
Molecular Weight |
134.1 |
Purity |
95 |
Origin of Product |
United States |
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